molecular formula C6H10O4 B1250140 (-)-Conduritol B CAS No. 80338-90-5

(-)-Conduritol B

Cat. No.: B1250140
CAS No.: 80338-90-5
M. Wt: 146.14 g/mol
InChI Key: LRUBQXAKGXQBHA-ZXXMMSQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-conduritol B is a conduritol which has 1R,2S,3S,4R configuration. It is an enantiomer of a (+)-conduritol B.

Scientific Research Applications

Modeling Gaucher Disease

Conduritol B epoxide is extensively utilized to create cell and animal models that mimic Gaucher disease. By inhibiting GBA activity, researchers can replicate the biochemical environment characteristic of the disease, allowing for the study of its pathophysiology and potential treatments. The dosage and exposure time of conduritol B epoxide can be adjusted to modulate the extent of GBA inhibition, which facilitates various experimental designs across different studies .

Investigating Parkinson's Disease

Given the connection between GBA mutations and Parkinson's disease, conduritol B epoxide also serves as a tool for exploring neurodegenerative mechanisms linked to GBA deficiency. Studies have shown that using conduritol B epoxide can induce Parkinsonism-like symptoms in animal models, providing insights into how GBA deficiency contributes to neurodegeneration .

Target Engagement Studies

Recent research has employed activity-based protein profiling (ABPP) to assess how conduritol B epoxide engages with target enzymes in vivo. This methodology allows scientists to visualize the occupancy of GBA and other glycosidases by conduritol B epoxide, revealing its selectivity and potential off-target effects . Such studies are vital for understanding the specificity of inhibitors and their implications for therapeutic development.

Case Study 1: In Vivo Target Engagement

In a study utilizing zebrafish larvae and mouse models, researchers investigated the selectivity of conduritol B epoxide towards GBA compared to other glycosidases. The results indicated that at higher concentrations, conduritol B epoxide also inhibited nonlysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase, highlighting the importance of concentration in determining specificity .

Enzyme IC50 Value (μM) Remarks
Glucocerebrosidase (GBA)0.086High selectivity at lower concentrations
Nonlysosomal glucosylceramidase (GBA2)0.198Significant off-target inhibition
Lysosomal α-glucosidase>10Minimal interaction observed

Case Study 2: Gaucher Disease Phenotypic Models

A regimen established using varying doses of conduritol B epoxide has been employed to generate phenotypic models that closely mimic neuronopathic Gaucher disease in mice. This model has been instrumental in studying neuropathological changes associated with GBA deficiency, including synaptic dysfunction and neuroinflammation .

Properties

IUPAC Name

(1R,2S,3S,4R)-cyclohex-5-ene-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUBQXAKGXQBHA-ZXXMMSQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(C1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@H]([C@@H]([C@H]([C@@H]1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80338-90-5
Record name Conduritol B, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080338905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CONDURITOL B, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24CB531XHG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.